methanone CAS No. 921230-69-5](/img/structure/B15172163.png)
[4-(3,4-Dichlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a dichlorophenyl group and a fluoropyridinyl methanone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of the 2-fluoropyridin-3-ylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
化学反应分析
Types of Reactions
4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridinyl moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: NaOMe, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound may be studied for its potential interactions with various biological targets, including enzymes and receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone could be investigated for its therapeutic potential. Research may focus on its efficacy and safety in treating specific conditions, such as neurological disorders or cancers.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
属性
CAS 编号 |
921230-69-5 |
|---|---|
分子式 |
C16H14Cl2FN3O |
分子量 |
354.2 g/mol |
IUPAC 名称 |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H14Cl2FN3O/c17-13-4-3-11(10-14(13)18)21-6-8-22(9-7-21)16(23)12-2-1-5-20-15(12)19/h1-5,10H,6-9H2 |
InChI 键 |
NWRSSUTYONPARX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(N=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
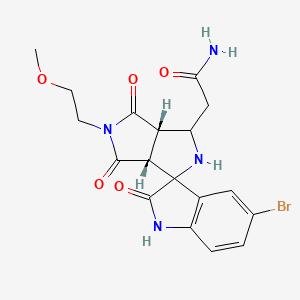
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)
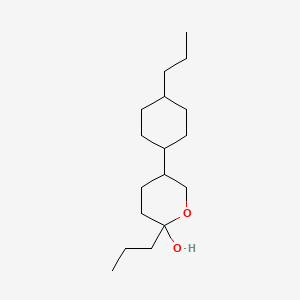
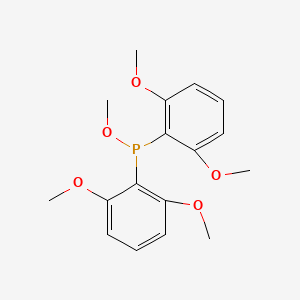
![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
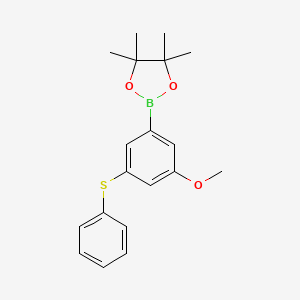
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
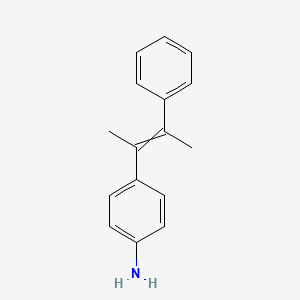
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
